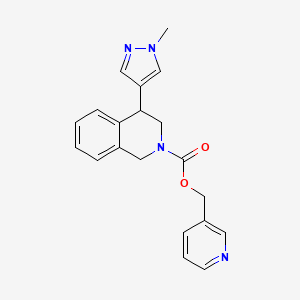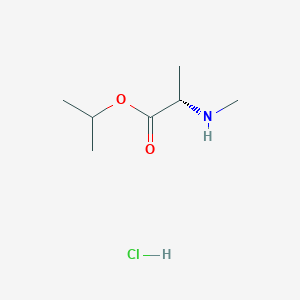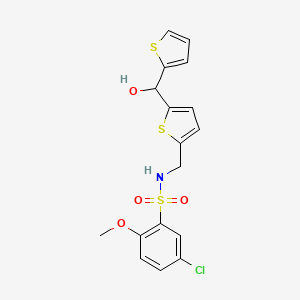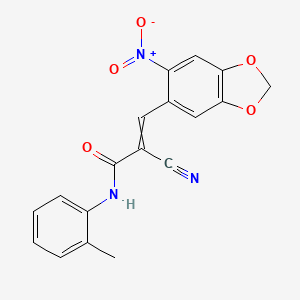
3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, including condensation, cyclization, and functional group transformations. For example, the Bohlmann-Rahtz heteroannulation reaction has been employed for the synthesis of related compounds, highlighting the intricate steps involved in constructing such molecules (Bagley et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features planar indole/indoline units and various ring conformations, such as envelope or twisted conformations, which are crucial for their biological activity and chemical properties. For instance, studies on dimethyl sulfoxide solvated compounds provide insights into the molecular geometry and interactions, such as hydrogen bonding, that influence the structural integrity of these molecules (Inglebert et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such sulfonamide compounds is influenced by their functional groups. Reactions include oxidative cyclization to form pyrrolidones and the interaction with beta and gamma-chloroamines leading to various cyclic compounds. These reactions underline the compound's versatility in forming diverse structures (Prabagar et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and intermolecular forces. For instance, the crystal packing and solvent interactions of related compounds reveal the significance of hydrogen bonding and π-π interactions in determining their physical characteristics (Seethalakshmi & Palanivel, 2017).
Chemical Properties Analysis
Sulfonamide compounds exhibit a range of chemical properties including antibacterial, antifungal, and potential anticancer activities. Their functional groups play a crucial role in their biological activity, with studies showing that modifications can lead to compounds with significant activity against specific cancer cell lines or microbial strains (Owa et al., 2002).
Scientific Research Applications
Chemical Structure and Properties
The research conducted by Inglebert et al. (2013) focuses on a compound structurally related to the queried chemical, demonstrating the importance of planar indole/indoline units and pyrrolidine rings in such compounds. Their study highlights the significance of these structures in forming hydrogen bonds and interacting with solvents, which could be relevant for understanding the properties and applications of the queried chemical (Inglebert et al., 2013).
Reaction Mechanisms
Fleming et al. (1998) discuss the cleavage of sulfonamides, which might provide insights into the reactivity and potential applications of the sulfonamide group in the queried compound. Understanding how these groups react under specific conditions is crucial for their utilization in various scientific research settings (Fleming et al., 1998).
Synthetic Applications
The work of Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate, which shares a similar structural motif with the queried chemical, indicates the potential of such compounds in synthetic chemistry, particularly in the synthesis of complex molecules like antibiotics (Bagley et al., 2005).
Photophysicochemical Properties
Öncül et al. (2021) explored the synthesis and photophysical properties of zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents. This research could provide insights into the photophysical applications of sulfonamide derivatives, which may be relevant to the queried chemical (Öncül et al., 2021).
Biological Activity
Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, structurally related to the queried chemical, and analyzed their potential biological activity. Their findings could shed light on the possible biological applications or interactions of similar compounds (Avdeenko et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide' involves the reaction of 3,3-dimethylindoline-5-sulfonamide with 4-methylbenzylamine, followed by the addition of 2-oxo-2-pyrrolidin-1-yl acetic acid and subsequent cyclization to form the final product.", "Starting Materials": [ "3,3-dimethylindoline-5-sulfonamide", "4-methylbenzylamine", "2-oxo-2-pyrrolidin-1-yl acetic acid" ], "Reaction": [ "Step 1: 3,3-dimethylindoline-5-sulfonamide is reacted with 4-methylbenzylamine in the presence of a suitable solvent and a catalyst to form the intermediate N-(4-methylbenzyl)-3,3-dimethylindoline-5-sulfonamide.", "Step 2: To the above intermediate, 2-oxo-2-pyrrolidin-1-yl acetic acid is added and the mixture is heated to initiate cyclization. The reaction is carried out in the presence of a suitable solvent and a catalyst.", "Step 3: The final product, 3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide, is obtained after purification and isolation by standard techniques such as column chromatography." ] } | |
CAS RN |
1112407-38-1 |
Product Name |
3,3-dimethyl-N-(4-methylbenzyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide |
Molecular Formula |
C20H13BrN6O2S |
Molecular Weight |
481.33 |
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13BrN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25) |
InChI Key |
UQTFTLARMJCWNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)
![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)
![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)



![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
